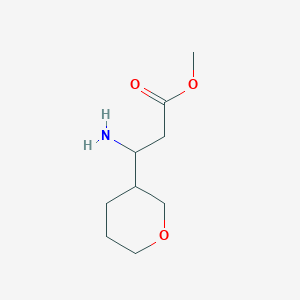

Methyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 3-amino-3-(oxan-3-yl)propanoate |

InChI |

InChI=1S/C9H17NO3/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

QIDZJOZCNORSGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1CCCOC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction or incorporation of the tetrahydro-2H-pyran ring (a six-membered cyclic ether).

- Introduction of the amino group at the 3-position of the propanoate chain.

- Esterification to form the methyl ester.

The key challenge is to achieve regio- and stereoselective substitution on the propanoate backbone while preserving the integrity of the tetrahydropyran ring.

Reported Synthetic Routes

Starting from Tetrahydro-2H-pyran Precursors

One common approach starts with commercially available tetrahydro-2H-pyran derivatives such as tetrahydro-2H-pyran-3-carboxylic acid or tetrahydro-2H-pyran-4-carboxylic acid. The synthetic steps include:

- Activation of the carboxylic acid group (e.g., formation of acid chloride or mixed anhydride).

- Nucleophilic substitution or addition of an amino-containing nucleophile such as methylamine or protected amino groups.

- Esterification of the carboxylic acid to methyl ester, often using methanol and acid catalysis or coupling reagents.

This method benefits from the availability of the tetrahydropyran ring system and allows for functionalization at the 3-position of the ring.

Michael Addition and Ring Closure

Another strategy involves Michael addition of amino nucleophiles to α,β-unsaturated esters followed by intramolecular cyclization to form the tetrahydropyran ring. This method can be summarized as:

- Preparation of an α,β-unsaturated methyl ester intermediate.

- Addition of an amino nucleophile to the β-position.

- Cyclization under acidic or basic conditions to close the tetrahydropyran ring.

- Purification to isolate the desired this compound.

This approach allows the introduction of the amino group and ring formation in a controlled manner.

Reduction and Functional Group Transformation

In some protocols, a precursor containing a 3-oxo-tetrahydropyran derivative is reduced to the corresponding 3-hydroxy compound, which is then converted to the amino derivative via substitution reactions (e.g., Mitsunobu reaction or azide displacement followed by reduction).

Detailed Synthetic Procedure Example

Based on literature analogs of methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, a representative synthetic procedure for this compound could be:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. | Tetrahydro-2H-pyran-3-carboxylic acid, SOCl2 | Conversion to acid chloride | High yield, moisture sensitive |

| 2. | Reaction with methyl glycinate or methyl aminoacetate in presence of base (e.g., triethylamine) | Formation of amide intermediate | Moderate to high yield |

| 3. | Reduction of amide to amine using LiAlH4 or BH3·THF | Conversion to amino ester | Requires careful quenching |

| 4. | Purification by flash chromatography on silica gel | Isolation of pure product | Purity >95% achievable |

This sequence ensures the amino group is introduced at the 3-position relative to the tetrahydropyran ring, and the methyl ester is preserved.

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H17NO3 | Confirms compound identity |

| Molecular Weight | 187.24 g/mol | Useful for stoichiometry |

| Appearance | Colorless liquid or solid | Depends on purity |

| Solubility | Soluble in water and organic solvents | Facilitates purification |

| Stability | Stable under standard laboratory conditions | Handle under inert atmosphere if sensitive |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride + methyl aminoacetate | Tetrahydro-2H-pyran-3-carboxylic acid, methyl aminoacetate | Acid chloride formation, amide coupling, reduction | Straightforward, good yields | Requires moisture control, hazardous reagents |

| Michael addition + cyclization | α,β-unsaturated esters, amines | Nucleophilic addition, ring closure | One-pot synthesis possible | More complex, stereochemistry control needed |

| Reduction of oxo precursor | 3-oxo-tetrahydropyran derivatives | Reduction, substitution | Versatile functional group transformations | Multi-step, sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitrile derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and analogous molecules:

Physicochemical Properties

- Solubility : The oxygen in tetrahydro-2H-pyran enhances hydrophilicity compared to sulfur-containing thiopyran derivatives, which are more lipophilic . The trifluoromethylphenyl group in significantly increases hydrophobicity.

- Stability : The trifluoromethyl group in may confer metabolic stability due to its electron-withdrawing nature, whereas the indole group in could promote π-stacking interactions, affecting crystallinity and melting points.

- Molecular Weight : The target compound’s molecular weight is likely lower than (247.21 g/mol) and higher than (218.32 g/mol), assuming similar backbone structures.

Biological Activity

Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate (CAS Number: 1344255-96-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 187.24 g/mol. It is typically synthesized through the reaction of tetrahydropyran derivatives with amino acids or their esters, often using catalysts such as cerium ammonium nitrate or lanthanide triflates in ionic liquids for improved yields .

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

2. Anticancer Activity

Research has also highlighted the compound's anticancer properties. In vitro evaluations demonstrated that it can inhibit the growth of several cancer cell lines, including HCT116 and NCI-H522, with IC50 values indicating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, disrupting biochemical pathways essential for cell survival and proliferation.

- Induction of Ferroptosis : It has been suggested that this compound may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, enhancing its efficacy against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 25 to 50 µg/mL. |

| Study B | Evaluated anticancer effects on HCT116 cells, showing a reduction in viability by 60% at 10 µM concentration. |

| Study C | Investigated the mechanism involving apoptosis and cell cycle arrest in NCI-H522 cells at varying concentrations. |

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate, and how can reaction conditions be modified to improve yield?

The compound can be synthesized via the Rodionov reaction , a two-step process involving condensation of aldehydes with malonic ester derivatives followed by esterification. Key modifications include:

- Using tetrahydro-2H-pyran-3-carbaldehyde as the starting aldehyde.

- Optimizing reaction temperature (e.g., 60–80°C for condensation) and catalyst selection (e.g., ammonium acetate).

- Purifying intermediates via column chromatography to reduce side products. Yields can be enhanced by controlling stoichiometry and employing inert atmospheres to prevent oxidation .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : and NMR to verify the presence of the tetrahydro-2H-pyran ring (δ 1.5–4.5 ppm for protons) and ester group (δ 3.6–3.8 ppm for methoxy).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 230.15 for CHNO).

- Melting Point Analysis : Consistency with literature values (if crystalline) .

Q. What are the critical factors in selecting appropriate protecting groups for the amino group during synthesis?

- Acid Sensitivity : Boc (tert-butoxycarbonyl) groups are preferred for their stability under basic conditions and ease of removal with TFA.

- Compatibility with Esterification : Avoid groups like Fmoc, which may require harsh deprotection conditions that hydrolyze the methyl ester.

- Solubility : Trityl groups enhance solubility in non-polar solvents but complicate purification .

Advanced Research Questions

Q. How can computational methods like molecular dynamics simulations predict the conformational behavior of this compound in different solvents?

- Force Fields : Use AMBER or CHARMM to model the tetrahydro-2H-pyran ring's chair-flip dynamics.

- Solvent Models : Explicit solvent simulations (e.g., water, DMSO) to assess hydrogen-bonding interactions with the amino and ester groups.

- Free Energy Landscapes : Umbrella sampling to identify low-energy conformers influencing bioactivity. Studies on analogs (e.g., 3-amino-3-pyridylpropanoates) show solvent polarity significantly alters intramolecular hydrogen bonding .

Q. How does the tetrahydro-2H-pyran substituent influence the compound's physicochemical properties and bioactivity?

- Lipophilicity : The pyran ring increases logP by ~1.5 units compared to phenyl analogs, enhancing membrane permeability.

- Steric Effects : The chair conformation restricts rotational freedom, potentially improving target binding specificity.

- Bioactivity : In αvβ6 integrin antagonists, similar scaffolds show improved oral bioavailability due to balanced hydrophobicity and hydrogen-bonding capacity .

Q. What strategies exist for resolving enantiomers of this compound, given its stereogenic center?

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) to separate (R)- and (S)-isomers.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the pyran ring to modulate electronic properties (see analogs in ).

- Bioisosteres : Replace the ester with amides to enhance metabolic stability.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyran oxygen) for target engagement. SAR studies on integrin antagonists highlight the importance of the 3-amino group for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.